molecular formula C21H25F2N7O2 B1150041 PQR620

PQR620

Cat. No. B1150041
M. Wt: 445.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PRQ620 is a highly potent and selective mTORC1/2 inhibitor, shows anti-tumor effects in vitro and in vivo.  target: mTORC1/2  IC 50: 0.2 μM and 0.1 μM.  In vitro: In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50values of 0.2 μM and 0.1 μM, respectively. PQR620 demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10log(IC50) of 2.86 (nM), induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays. showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels.  In vivo: PQR620 result in good oral bioavailability and excellent brain penetration.  ,

Scientific Research Applications

1. mTOR Kinase Inhibition in Cancer and Neurological Disorders

PQR620 has been identified as a highly potent and selective inhibitor of the mechanistic target of rapamycin (mTOR) kinase, which plays a crucial role in cell proliferation, growth, and survival. It is overactivated in many tumors and central nervous system disorders. In preclinical studies, PQR620 has shown significant antitumor effects in vitro and in vivo, including in an ovarian carcinoma mouse xenograft model. Additionally, its potential in treating central nervous system disorders is supported by its ability to attenuate epileptic seizures in a tuberous sclerosis complex mouse model, thanks to its brain/plasma distribution ratio (Rageot et al., 2018).

2. Activity Against Non-Small Cell Lung Cancer

PQR620's efficacy extends to non-small-cell lung carcinoma (NSCLC), where it has demonstrated the ability to inhibit cell growth, proliferation, and cell cycle progression. It also induces significant apoptosis and disrupts mTOR complex assemblies, thereby blocking key phosphorylations in NSCLC cells. Interestingly, its cytotoxicity was observed even in the absence of Akt-mTOR pathway activation, suggesting mTOR-independent mechanisms of action. In vivo studies have also shown that PQR620 effectively inhibits NSCLC xenograft growth, demonstrating its potential as a therapeutic agent for lung cancer (Zha et al., 2021).

properties

Product Name

PQR620

Molecular Formula

C21H25F2N7O2

Molecular Weight

445.47

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.